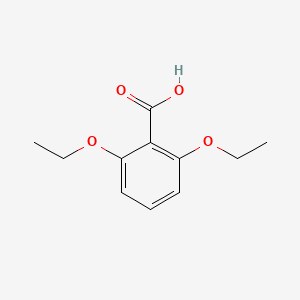

2,6-Diethoxybenzoic acid

概要

説明

2,6-Diethoxybenzoic acid is a chemical compound that is structurally related to benzoic acid derivatives. It is characterized by the presence of two ethoxy groups attached to the benzene ring at the 2nd and 6th positions. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Although the provided papers do not directly discuss 2,6-diethoxybenzoic acid, they do provide insights into closely related compounds, which can be used to infer some properties and synthesis methods for 2,6-diethoxybenzoic acid.

Synthesis Analysis

The synthesis of 2,6-diethoxybenzoic acid can be inferred from the synthesis of similar compounds. For instance, 2,6-dihydroxybenzoic acid can be synthesized from resorcinol through a carboxylation reaction with carbon dioxide gas in the presence of an alkali metal salt . This method is reported to be simple, convenient, and highly efficient, with a high yield and purity of the product. By applying similar synthetic strategies and substituting the appropriate reagents, it is plausible that 2,6-diethoxybenzoic acid could be synthesized through etherification of the hydroxy groups in 2,6-dihydroxybenzoic acid.

Molecular Structure Analysis

The molecular structure of 2,6-diethoxybenzoic acid can be predicted based on the structures of related compounds. For example, the crystal and molecular structure of 2,6-dihydroxybenzoic acid has been determined by single-crystal X-ray diffraction, showing that it crystallizes as hydrogen-bonded carboxylic dimers . Similarly, 2,6-dimethoxybenzoic acid has been found to crystallize in a tetragonal unit cell with a non-planar independent molecule . The presence of methoxy or ethoxy groups can influence the planarity of the molecule and the conformation of the carboxy group, which may also apply to 2,6-diethoxybenzoic acid.

Chemical Reactions Analysis

The chemical reactivity of 2,6-diethoxybenzoic acid can be inferred from the reactions of structurally similar compounds. For example, the synthesis of various benzoylbenzoic acids and their ethers involves treatments that could potentially be applied to 2,6-diethoxybenzoic acid to yield new compounds . Additionally, the introduction of substituents to the benzene ring, as seen in the synthesis of benzothiazole derivatives, can significantly affect the biological activity of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-diethoxybenzoic acid can be estimated based on related compounds. The crystal structure of 2,6-dimethoxybenzoic acid suggests that the bulky methoxy substituents influence the molecular conformation, which is likely to be similar for the ethoxy substituents in 2,6-diethoxybenzoic acid . The presence of these substituents can affect properties such as solubility, melting point, and reactivity. The synthesis of 2,6-dihydroxybenzoic acid with high purity also indicates that the compound has well-defined physical properties, which would be expected for its diethoxy derivative as well .

科学的研究の応用

Antioxidant Properties and Disease Prevention

Hydroxybenzoic acids (HBAs) and their derivatives, including 2,6-diethoxybenzoic acid, are recognized for their potent antioxidant properties. These compounds are effective scavengers of free radicals and reactive nitrogen species, such as peroxynitrite, which is implicated in various chronic diseases and conditions. The study by Hubková et al. (2014) underscores the significance of HBAs in reducing the risk and aiding in the prevention of diabetes, coronary heart disease, cancer, Alzheimer's diseases, and cataract. Their antioxidant capacity plays a crucial role in cellular protection and disease prevention, highlighting their potential application in modern medical nutrition therapies (Hubková et al., 2014).

Role in Crystallization and Polymorphism

2,6-Diethoxybenzoic acid serves as a model substance in studying the impact of additives on the polymorphic outcome of crystallization, as investigated by Semjonova and Be̅rziņš (2022). This research has demonstrated the ability of certain additives to control the formation of various polymorphic forms of 2,6-diethoxybenzoic acid, which is crucial for optimizing its physical properties for different applications. The findings contribute to a better understanding of how to manipulate crystallization processes, which is beneficial for pharmaceutical and material science fields (Semjonova & Be̅rziņš, 2022).

Environmental Biodegradation

The study by Orhon et al. (2010) focuses on the environmental fate of 2,6-dihydroxybenzoic acid, closely related to 2,6-diethoxybenzoic acid, under aerobic conditions in a mixed microbial culture. It highlights the compound's initial inhibitory impact on the biodegradation of peptone but also notes the microbial culture's eventual adaptation, which enabled the simultaneous removal of peptone and the compound. This research is pivotal in understanding the biodegradability and environmental impact of similar aromatic compounds, suggesting potential applications in waste treatment and environmental remediation (Orhon et al., 2010).

Analyte Localization in MALDI Preparations

The work of Horneffer et al. (2001) explores the incorporation of analyte molecules into crystals of 2,6-diethoxybenzoic acid analogs used as matrixes for matrix-assisted laser desorption/ionization (MALDI). This study provides insights into the distribution and localization of analytes in MALDI preparations, which is critical for improving the technique's analytical performance. Understanding how analyte molecules are incorporated into MALDI matrix crystals can lead to enhanced detection and quantification methods in mass spectrometry (Horneffer et al., 2001).

Safety And Hazards

2,6-Diethoxybenzoic acid is considered hazardous . It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

将来の方向性

In future research, 2,6-Diethoxybenzoic acid could be used as a model substance to investigate the use of additives to control the polymorphic outcome of crystallization . The effect of additives polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) on the thermodynamic stability and solvent-mediated phase transition (SMPT) kinetics could be evaluated .

特性

IUPAC Name |

2,6-diethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-8-6-5-7-9(15-4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIVSLVJEQVKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392416 | |

| Record name | 2,6-Diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diethoxybenzoic acid | |

CAS RN |

82935-36-2 | |

| Record name | 2,6-Diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

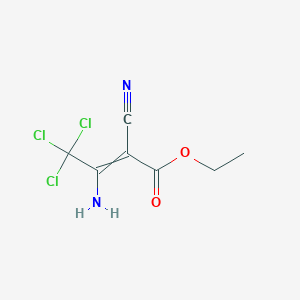

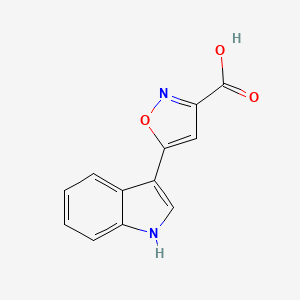

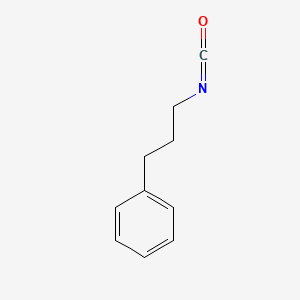

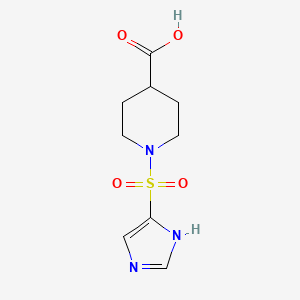

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306735.png)

![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)